molecular formula C9H5Cl2FO2 B1413218 3-(2,3-dichloro-5-fluorophenyl)prop-2-enoic acid CAS No. 1807413-44-0

3-(2,3-dichloro-5-fluorophenyl)prop-2-enoic acid

Cat. No.: B1413218
CAS No.: 1807413-44-0
M. Wt: 235.04 g/mol
InChI Key: TZBCXUKHOMDAPJ-UHFFFAOYSA-N
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Description

3-(2,3-dichloro-5-fluorophenyl)prop-2-enoic acid is an organic compound with the molecular formula C9H5Cl2FO2 It is a derivative of cinnamic acid, characterized by the presence of two chlorine atoms and one fluorine atom on the aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2,3-dichloro-5-fluorophenyl)prop-2-enoic acid typically involves the halogenation of cinnamic acid derivatives. One common method is the electrophilic aromatic substitution reaction, where cinnamic acid is treated with chlorine and fluorine sources under controlled conditions to introduce the desired substituents on the aromatic ring.

Industrial Production Methods: Industrial production of this compound may involve multi-step processes, including the preparation of intermediate compounds followed by halogenation. The reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 3-(2,3-dichloro-5-fluorophenyl)prop-2-enoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.

    Substitution: The halogen atoms on the aromatic ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

3-(2,3-dichloro-5-fluorophenyl)prop-2-enoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(2,3-dichloro-5-fluorophenyl)prop-2-enoic acid involves its interaction with specific molecular targets and pathways. The presence of halogen atoms on the aromatic ring can influence its reactivity and binding affinity to biological targets. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

    2,3-Dichlorocinnamic acid: Lacks the fluorine atom, which may result in different chemical and biological properties.

    5-Fluorocinnamic acid:

    2,3-Dichloro-5-methylcinnamic acid: The methyl group instead of fluorine can lead to different chemical behavior and uses.

Properties

CAS No.

1807413-44-0

Molecular Formula

C9H5Cl2FO2

Molecular Weight

235.04 g/mol

IUPAC Name

3-(2,3-dichloro-5-fluorophenyl)prop-2-enoic acid

InChI

InChI=1S/C9H5Cl2FO2/c10-7-4-6(12)3-5(9(7)11)1-2-8(13)14/h1-4H,(H,13,14)

InChI Key

TZBCXUKHOMDAPJ-UHFFFAOYSA-N

SMILES

C1=C(C=C(C(=C1C=CC(=O)O)Cl)Cl)F

Canonical SMILES

C1=C(C=C(C(=C1C=CC(=O)O)Cl)Cl)F

Origin of Product

United States

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